molecular formula C11H13NO3 B13591017 4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone

4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone

Cat. No.: B13591017
M. Wt: 207.23 g/mol
InChI Key: SVMQZOFDDYTGFC-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring substituted with a hydroxy and methoxy phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone typically involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(4-methoxyphenyl)-2-pyrrolidinone, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, interact with receptors, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring with a hydroxy and methoxy phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-15-10-4-7(2-3-9(10)13)8-5-11(14)12-6-8/h2-4,8,13H,5-6H2,1H3,(H,12,14)

InChI Key

SVMQZOFDDYTGFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC2)O

Origin of Product

United States

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